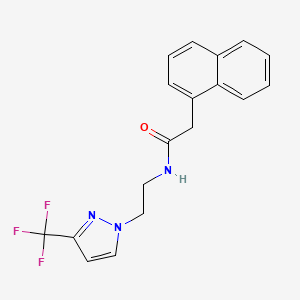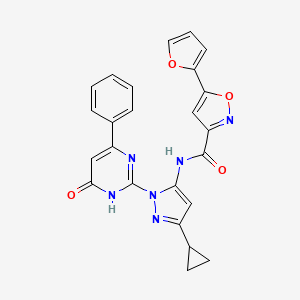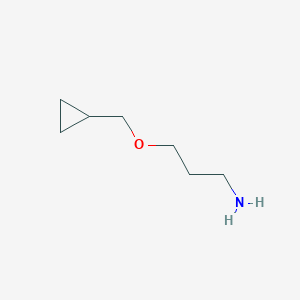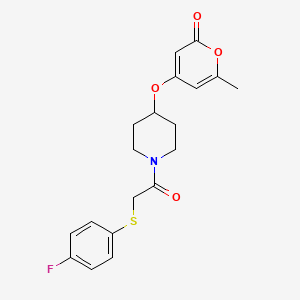
(4-Naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone, also known as NPPB, is a chemical compound that has gained attention in scientific research due to its unique properties. NPPB is a potent inhibitor of chloride channels, which are important in regulating the movement of ions across cell membranes.
作用機序
(4-Naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents the movement of chloride ions across the cell membrane, leading to a decrease in the overall chloride conductance. The exact mechanism of action of this compound is not fully understood, but it is believed to involve a conformational change in the channel protein.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In airway epithelial cells, this compound inhibits fluid secretion, which can be useful in the treatment of conditions such as cystic fibrosis. In smooth muscle cells, this compound inhibits contraction, which can be useful in the treatment of conditions such as asthma. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
(4-Naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone has several advantages for use in lab experiments. It is a potent inhibitor of chloride channels, which allows for the study of chloride channel function in various cell types. This compound is also relatively easy to synthesize, which makes it readily available for use in research. However, there are also limitations to the use of this compound in lab experiments. It is important to note that this compound is not a selective inhibitor and can affect other ion channels. Additionally, the effects of this compound can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research involving (4-Naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone. One area of interest is the development of more selective inhibitors of chloride channels. Another area of interest is the investigation of the role of chloride channels in various physiological processes, such as immune cell function and cancer progression. Additionally, the potential use of this compound as a therapeutic agent for various diseases warrants further investigation.
合成法
(4-Naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-naphthylpiperidine with epichlorohydrin in the presence of a base, followed by the reaction with sodium hydride and 3-chloropropyltriethylammonium iodide. The final step involves the reaction of the intermediate with oxirane-2-carboxylic acid, which leads to the formation of this compound.
科学的研究の応用
(4-Naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone has been extensively studied in scientific research due to its ability to inhibit chloride channels. Chloride channels play a crucial role in many physiological processes, including neuronal signaling, muscle contraction, and fluid secretion. This compound has been shown to be effective in inhibiting chloride channels in various cell types, including airway epithelial cells, smooth muscle cells, and neurons.
特性
IUPAC Name |
(4-naphthalen-1-ylpiperidin-1-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(17-12-21-17)19-10-8-14(9-11-19)16-7-3-5-13-4-1-2-6-15(13)16/h1-7,14,17H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGSEHZMPVKTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC3=CC=CC=C32)C(=O)C4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(Trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2712670.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2712672.png)
![5-Bromo-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2712673.png)



![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2712680.png)
![5-(1,3-benzodioxol-5-yl)-3-[3-(methylthio)phenyl]-1H-imidazol-2-one](/img/structure/B2712681.png)
![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2712684.png)


![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712691.png)
